N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide
Description
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a synthetic organic compound featuring a thiazole core substituted with a 4-methylphenylsulfonamido group and linked to a propanamide chain terminating in a 3-acetylphenyl moiety. This structure combines sulfonamide and thiazole pharmacophores, which are associated with diverse biological activities, including antimicrobial and anti-inflammatory properties.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-14-6-9-19(10-7-14)30(27,28)24-21-23-18(13-29-21)8-11-20(26)22-17-5-3-4-16(12-17)15(2)25/h3-7,9-10,12-13H,8,11H2,1-2H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GICWCQBLUPYTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC=CC(=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features several functional groups, including an acetyl group, a sulfonamide moiety, and a thiazole ring, which contribute to its diverse interactions within biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N3O4S2, with a molecular weight of 443.5 g/mol. Its structure can be broken down into three main components:
- Acetophenone moiety : Contributes to the compound's lipophilicity and potential interactions with cellular membranes.
- Thiazole ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Sulfonamide group : Associated with antibacterial activity.
Biological Activities
Preliminary studies suggest that compounds with similar structures exhibit various biological activities. Below is a summary of the biological activities attributed to this compound and related compounds.
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(3-acetylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | Acetylphenyl and quinazoline | Antimicrobial, anticancer |
| Sulfanilamide | Sulfonamide group | Antibacterial |
| Thiazole-derived compounds | Thiazole ring | Anticancer, antimicrobial |
The unique combination of functional groups in this compound may confer distinct biological properties not found in simpler analogs, allowing for diverse therapeutic applications.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Enzyme Inhibition : Similar sulfonamide compounds often inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
- DNA Interaction : The thiazole ring may facilitate binding to DNA or RNA, potentially interfering with replication or transcription processes.
- Cell Membrane Interaction : The lipophilic nature of the acetophenone moiety could enhance membrane permeability, affecting cellular homeostasis.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds with structural similarities to N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide exhibit diverse biological activities. These include:
- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially making this compound effective against various bacterial strains.
- Anticancer Potential : The thiazole ring is often linked with anticancer activity, suggesting that this compound may inhibit tumor growth or induce apoptosis in cancer cells.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-acetylphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide | Acetylphenyl and quinazoline | Antimicrobial, anticancer |
| Sulfanilamide | Sulfonamide group | Antibacterial |
| Thiazole-derived compounds | Thiazole ring | Anticancer, antimicrobial |
Case Studies and Research Insights
Several studies have investigated compounds similar to this compound, providing insights into its potential applications:
- HDAC Inhibition Studies : Research has indicated that thiazole-containing compounds can act as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy by altering gene expression profiles .
- Antimicrobial Testing : Various derivatives have been tested against bacterial strains, demonstrating significant antibacterial activity, suggesting that modifications to the sulfonamide group can enhance efficacy.
- Structure-Activity Relationship (SAR) : Investigations into the structural components of similar compounds have highlighted the importance of specific moieties in modulating biological activity, guiding future design strategies for more effective therapeutics.
Comparison with Similar Compounds
Structural Analog: Pyrazole-Containing Propanamide ()
A closely related compound, N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide (C25H24N4O3S), replaces the sulfonamido-thiazole group with a pyrazole-thiazole hybrid. Key differences include:
- Heterocyclic Core : The pyrazole ring introduces additional hydrogen-bonding capacity (via the hydroxy group) compared to the sulfonamido-thiazole in the target compound.
- Physicochemical Properties :
The pyrazole analog exhibits higher lipophilicity (logP 4.55) and lower solubility, suggesting reduced bioavailability compared to the target compound. The hydroxy group may enhance target binding but decrease metabolic stability .
Thiazole-Oxadiazole Hybrids ()
Compounds like 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-phenylpropanamides share the propanamide backbone but incorporate oxadiazole rings. Key distinctions:
- Synthetic Routes : The target compound likely requires sulfonamidation of the thiazole ring, whereas oxadiazole derivatives involve multi-step reactions with hydrazine and carbon disulfide (, Steps I–III).
- Bioactivity : Oxadiazole-thiazole hybrids are often explored for antimicrobial activity due to their electron-deficient rings, whereas sulfonamido-thiazoles (as in the target) may exhibit enhanced enzyme inhibition (e.g., cyclooxygenase) .
Quinazolinone-Sulfonamide Derivatives ()
4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide derivatives highlight the role of sulfonamide groups in enhancing solubility and binding to hydrophobic enzyme pockets. Comparatively:
- Sulfonamide Substitution : The target compound’s 4-methylphenylsulfonamido group may improve metabolic stability over unsubstituted sulfonamides.
- Synthesis: Quinazolinone derivatives utilize dry acetone and K2CO3 for nucleophilic substitution (), whereas the target compound’s synthesis likely involves amide coupling under milder conditions .
Pyrazolylamino-Thiazole Derivatives ()
Compounds such as N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)alkylamides feature amino-thiazole cores. Key contrasts:
- Yield and Efficiency: Pyrazolylamino-thiazole synthesis achieves 82% yield (), suggesting room for optimization in the target compound’s production if yields are lower .
Physicochemical and Pharmacological Insights
Lipophilicity and Solubility
- The target compound’s estimated logP (~3.5) positions it between the pyrazole analog (logP 4.55) and more polar quinazolinone derivatives. This balance may optimize membrane permeability and aqueous solubility.
- The sulfonamido group likely enhances solubility compared to non-sulfonamide thiazoles, critical for oral bioavailability .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(3-acetylphenyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Thiazole Ring Formation : Cyclocondensation of thiourea derivatives with α-halo ketones or esters under reflux conditions, as seen in thiazole-containing analogs .
- Sulfonamide Coupling : Reaction of the thiazole intermediate with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonamide group .
- Propanamide Linkage : Amide bond formation between the thiazole-sulfonamide intermediate and 3-acetylphenylamine using coupling agents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in DMSO or DMF .
Key Validation : Reaction progress is monitored via TLC, and intermediates are purified via column chromatography. Final product purity is confirmed by melting point analysis and spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR) .
Basic: What spectroscopic and analytical techniques are critical for structural confirmation of this compound?
Answer:
- ¹H/¹³C-NMR : Assign proton environments (e.g., acetyl protons at ~2.5 ppm, thiazole protons at ~7.5 ppm) and carbon signals to confirm substituent positions .
- IR Spectroscopy : Identify functional groups (e.g., sulfonamide S=O stretching at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, ensuring agreement with theoretical values (e.g., [M+H]⁺ ion) .
- Elemental Analysis (EA) : Validate C, H, N, S percentages within ±0.4% of calculated values .
Advanced: How should researchers design stability studies to evaluate degradation pathways of this compound?
Answer:
Follow ICH Q1A(R2) guidelines for forced degradation studies :
- Acidic/Basic Hydrolysis : Reflux the compound in 1N HCl or 1N NaOH (70°C, 24h) to assess hydrolytic stability. Monitor degradation via HPLC and identify byproducts (e.g., cleavage of sulfonamide or amide bonds) .
- Oxidative Stress : Expose to 3% H₂O₂ at room temperature for 24h. Use LC-MS to detect oxidation products (e.g., sulfoxide/sulfone derivatives) .
- Photolytic Stability : Subject to UV light (ICH Option 2 conditions) and analyze for isomerization or ring-opening products.
Data Interpretation : Compare degradation profiles under each condition and propose degradation mechanisms using structural elucidation tools (e.g., IR for functional group changes) .
Advanced: How can contradictions in biological activity data between structural analogs be resolved?
Answer:
Contradictions often arise from subtle structural variations. Mitigation strategies include:
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., sulfonamide aryl groups, thiazole substituents) and compare IC₅₀ values in antiproliferative or enzyme inhibition assays .
- Computational Modeling : Perform molecular docking to assess binding affinity differences. For example, bulky substituents may sterically hinder target interactions despite similar in vitro reactivity .
- Experimental Controls : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) to minimize variability. Cross-validate results with orthogonal assays (e.g., Western blot for target protein inhibition) .
Advanced: What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Answer:
- Salt Formation : Screen with pharmaceutically acceptable acids (e.g., HCl, citrate) to improve aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability, which are cleaved in vivo to release the active compound .
- Formulation Studies : Use surfactants (e.g., Tween-80) or cyclodextrin complexes in preclinical models to increase bioavailability .
Validation : Assess solubility in biorelevant media (e.g., FaSSIF/FeSSIF) and monitor pharmacokinetic parameters (Cₘₐₓ, AUC) in rodent models .
Advanced: How can researchers validate the selectivity of this compound against off-target proteins?
Answer:
- Panel Screening : Test against a panel of structurally related enzymes or receptors (e.g., kinase assays for antiproliferative candidates) to identify cross-reactivity .
- Crystallography : Resolve co-crystal structures of the compound bound to its target and off-target proteins to identify key binding residues (e.g., hydrogen bonding vs. hydrophobic interactions) .
- Proteomic Profiling : Use affinity chromatography coupled with mass spectrometry to identify non-target proteins that interact with the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
